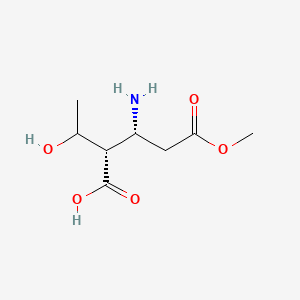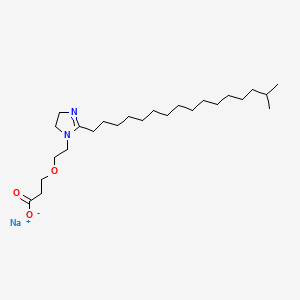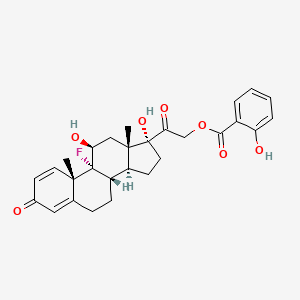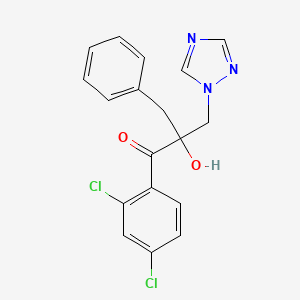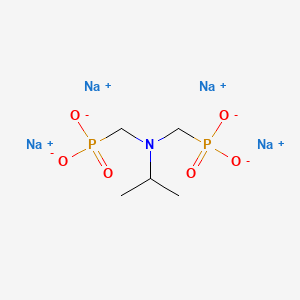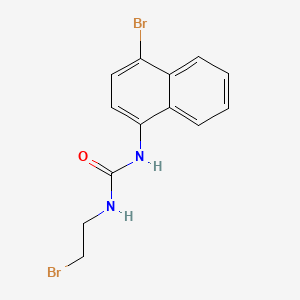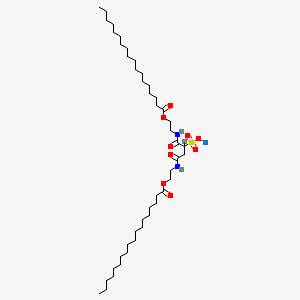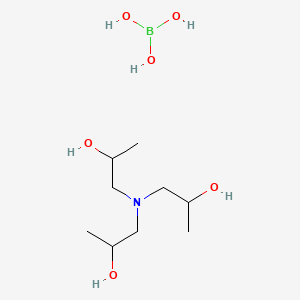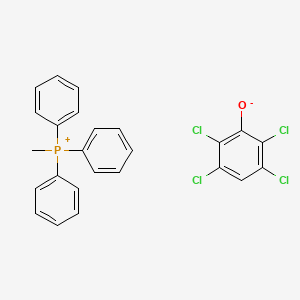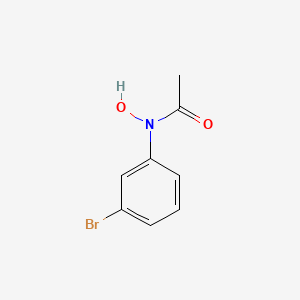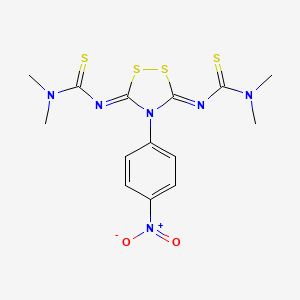
Thiourea, N',N'''-(4-(4-nitrophenyl)-1,2,4-dithiazolidine-3,5-diylidene)bis(N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a dithiazolidine ring and a nitrophenyl group.
Vorbereitungsmethoden
The synthesis of NSC 298137 involves several steps. One common method includes the reaction of 4-nitroaniline with carbon disulfide and dimethylamine to form the intermediate compound, which is then cyclized to produce the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for NSC 298137 are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
NSC 298137 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dithiazolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions but can include various derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
NSC 298137 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Wirkmechanismus
The mechanism of action of NSC 298137 involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or altering their conformation. The pathways involved can include those related to cell signaling, metabolism, or gene expression .
Vergleich Mit ähnlichen Verbindungen
NSC 298137 can be compared to other thiourea derivatives and sulfur-containing heterocycles. Similar compounds include:
Thiourea: A simpler compound with similar reactivity but lacking the dithiazolidine ring and nitrophenyl group.
Dithiazolidine derivatives: Compounds with similar ring structures but different substituents, which can affect their reactivity and biological activity.
Nitrophenyl derivatives: Compounds with similar nitro groups but different core structures, which can influence their chemical properties and applications.
NSC 298137 is unique due to its combination of a dithiazolidine ring and a nitrophenyl group, which confer specific chemical and biological properties not found in simpler or structurally different compounds.
Eigenschaften
CAS-Nummer |
51593-13-6 |
|---|---|
Molekularformel |
C14H16N6O2S4 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(3Z)-3-[(5Z)-5-(dimethylcarbamothioylimino)-4-(4-nitrophenyl)-1,2,4-dithiazolidin-3-ylidene]-1,1-dimethylthiourea |
InChI |
InChI=1S/C14H16N6O2S4/c1-17(2)11(23)15-13-19(9-5-7-10(8-6-9)20(21)22)14(26-25-13)16-12(24)18(3)4/h5-8H,1-4H3/b15-13-,16-14- |
InChI-Schlüssel |
ZRPIUNXNSNJTNS-VMNXYWKNSA-N |
Isomerische SMILES |
CN(C(=S)/N=C/1\SS/C(=N\C(=S)N(C)C)/N1C2=CC=C(C=C2)[N+](=O)[O-])C |
Kanonische SMILES |
CN(C)C(=S)N=C1N(C(=NC(=S)N(C)C)SS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


